BPH-1218
説明
特性
CAS番号 |
1426824-36-3 |
|---|---|
分子式 |
C15H30N2O6P2 |
分子量 |
396.36 |
IUPAC名 |
1-Decyl-3-(2,2-diphosphonoethyl)1H-imidazolium inner salt |
InChI |
InChI=1S/C15H30N2O6P2/c1-2-3-4-5-6-7-8-9-10-16-11-12-17(14-16)13-15(24(18,19)20)25(21,22)23/h11-12,14-15H,2-10,13H2,1H3,(H3-,18,19,20,21,22,23) |
InChIキー |
GYTSEUQBLYSXFG-UHFFFAOYSA-N |
SMILES |
O=P(C(P(O)(O)=O)C[N+]1=CN(CCCCCCCCCC)C=C1)(O)[O-] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BPH-1218; BPH 1218; BPH1218; |
製品の起源 |
United States |
Target Identification and Molecular Characterization of Bph 1218 Action
Elucidation of BPH-1218's Primary Molecular Target in Toxoplasma gondii
Research has identified Heptaprenyl Diphosphate (B83284) Synthase, also known as Coq1 (TgCoq1), as the primary molecular target of BPH-1218 in Toxoplasma gondii. nih.govasm.orgresearchgate.net This enzyme is crucial for the parasite's ubiquinone biosynthesis pathway. nih.govasm.orgresearchgate.net Ubiquinones, which consist of a quinone head and a lipophilic isoprenoid tail, are vital components of the mitochondrial electron transport chain. asm.orgresearchgate.net TgCoq1 catalyzes the synthesis of the C35 species heptaprenyl diphosphate, which forms the isoprenoid tail of the ubiquinone precursor in T. gondii. nih.govuga.eduresearcher.life
The subcellular localization of TgCoq1 is consistent with its role in the biosynthesis of ubiquinone, a key component of mitochondrial respiration. nih.govresearchgate.net Studies have confirmed that TgCoq1 is localized to the mitochondrion of Toxoplasma gondii. nih.govresearchgate.netuga.edu This localization is critical, as quinones are associated with the inner mitochondrial membrane via their polyprenyl group. nih.govasm.orgresearchgate.net
The essentiality of TgCoq1 for the parasite's survival has been demonstrated through genetic studies. nih.govuga.edu Conditional knockdown of the TgCoq1 gene resulted in a severe growth defect in vitro, confirming that the enzyme is indispensable for the parasite's viability. nih.govasm.org This growth defect could be rescued by complementing the mutant parasite with a functional copy of the TgCoq1 gene. nih.govuga.edu The essential nature of TgCoq1, combined with its specific inhibition by BPH-1218, underscores its potential as a valuable drug target for the treatment of toxoplasmosis. nih.govasm.orgresearchgate.net
Heptaprenyl Diphosphate Synthase (Coq1) as a Key Enzymatic Target
Characterization of BPH-1218's Inhibitory Effects on Related Enzymes
While TgCoq1 is the primary target in Toxoplasma gondii, BPH-1218 also exhibits inhibitory activity against other related enzymes, such as squalene (B77637) synthase (SQS), which is involved in sterol biosynthesis.
BPH-1218 has been shown to be an inhibitor of squalene synthase (SQS). medchemexpress.commedchemexpress.eu SQS catalyzes the first committed step in sterol biosynthesis, a pathway that is distinct from ubiquinone synthesis but also utilizes isoprenoid precursors. nih.gov The inhibitory activity of BPH-1218 against SQS has been characterized, particularly in the context of other parasitic organisms like Trypanosoma cruzi, the agent of Chagas disease. researchgate.net
Kinetic studies have been conducted to compare the inhibitory potency of BPH-1218 against SQS from both parasitic and host (human) sources. These investigations reveal a degree of selectivity in its action.
BPH-1218 inhibits Trypanosoma cruzi SQS (TcSQS) and human SQS (HsSQS) with differing potencies. The 50% inhibitory concentration (IC50) values indicate that BPH-1218 is a potent inhibitor of both enzymes, with a slight preference for the parasitic isoform.
| Enzyme | IC50 (nM) | Source |
|---|---|---|
| Trypanosoma cruzi Squalene Synthase (TcSQS) | 31 | medchemexpress.com |
| Human Squalene Synthase (HsSQS) | 64 | medchemexpress.com |
This data demonstrates that while BPH-1218 can inhibit human SQS, it is approximately twice as potent against the T. cruzi enzyme. medchemexpress.com This selectivity is a crucial aspect in the development of anti-parasitic drugs, aiming to maximize efficacy against the pathogen while minimizing effects on the host. Structural studies of BPH-1218 bound to human SQS have provided insights into the molecular interactions that govern its inhibitory activity. plos.org
Mechanism of Action: Disruption of Isoprenoid and Ubiquinone Biosynthesis Pathways
BPH-1218 as an Inhibitor of the Ubiquinone Synthesis Pathway
Research has identified BPH-1218 as a potent inhibitor of the ubiquinone biosynthesis pathway. asm.orgasm.org Ubiquinones, also known as coenzymes Q, are essential lipid molecules that play a critical role in cellular respiration. asm.orgresearcher.lifeuga.edu They consist of a quinone headgroup, which is responsible for electron transport, and a lipophilic isoprenoid tail that anchors the molecule within cellular membranes, particularly the inner mitochondrial membrane. asm.orgresearchgate.net The synthesis of this isoprenoid tail is a key target of BPH-1218. asm.orgnih.gov Studies focusing on the parasite Toxoplasma gondii have demonstrated that the enzyme Heptaprenyl Diphosphate (B83284) Synthase (TgCoq1), the first enzyme in the ubiquinone synthesis pathway, is a primary target of BPH-1218. asm.orgnih.gov Inhibition of this crucial enzyme disrupts the entire pathway, leading to a deficiency in functional ubiquinone. asm.org Further evidence shows BPH-1218 also inhibits ubiquinone (UQ9) biosynthesis in the parasite Trypanosoma cruzi. nih.govresearchgate.net
The specific mechanism by which BPH-1218 inhibits ubiquinone synthesis is through the disruption of polyprenyl diphosphate formation. asm.orgasm.orgresearcher.life Prenyldiphosphate synthases are a class of enzymes that catalyze the sequential addition of isopentenyl diphosphate (IPP) units to an allylic diphosphate starter molecule, forming long-chain polyprenyl diphosphates. asm.orgresearcher.lifeuga.edu These polyprenyl diphosphates serve as the precursor for the isoprenoid side chain of ubiquinone.
In Toxoplasma gondii, the enzyme Coq1 has been identified as a heptaprenyl diphosphate synthase, responsible for producing the C35 heptaprenyl diphosphate molecule that forms the side chain of the local ubiquinone, UQ7. asm.org BPH-1218 directly inhibits the activity of this enzyme. asm.orgnih.gov Similarly, in Trypanosoma cruzi, BPH-1218 has been shown to inhibit the T. cruzi solanesyl diphosphate synthase (TcSPPS) with an IC50 of 60 nM, leading to a significant decrease in UQ9 biosynthesis. nih.govresearchgate.net This demonstrates that BPH-1218 targets these long-chain prenyl synthases that are committed to the biosynthesis of quinones. researchgate.net
Table 1: Inhibitory Activity of BPH-1218 on Prenyl Synthases
| Enzyme Target | Organism | Effect | Reference |
|---|---|---|---|
| Heptaprenyl Diphosphate Synthase (Coq1) | Toxoplasma gondii | Potent inhibition of enzyme activity. | asm.org |
| Solanesyl Diphosphate Synthase (TcSPPS) | Trypanosoma cruzi | Inhibition with an IC50 of 60 nM. | researchgate.net |
| Squalene (B77637) Synthase (SQS) | Trypanosoma cruzi (TcSQS) | Inhibition with an IC50 of 31 nM. | medchemexpress.com |
| Squalene Synthase (SQS) | Human (HsSQS) | Inhibition with an IC50 of 64 nM. | medchemexpress.com |
The inhibition of ubiquinone synthesis by BPH-1218 has profound consequences for mitochondrial function, primarily due to the central role of ubiquinone in the electron transport chain (ETC). asm.orgfrontiersin.org The ETC is a series of protein complexes embedded in the inner mitochondrial membrane that facilitates cellular respiration by transferring electrons from donors to acceptors, a process coupled with the pumping of protons to generate ATP. frontiersin.orgsaspublishers.com Ubiquinone acts as a mobile electron carrier, shuttling electrons between ETC complexes, specifically from Complex I and Complex II to Complex III. asm.orgsaspublishers.com
By preventing the formation of the ubiquinone isoprenoid tail, BPH-1218 effectively depletes the pool of functional ubiquinone available to the ETC. asm.org This depletion severely compromises the flow of electrons, leading to a breakdown in the integrity of the respiratory chain. asm.orgnih.gov Experimental evidence in T. gondii has shown that genetic or chemical inhibition of Coq1, the target of BPH-1218, results in a significant negative impact on both mitochondrial respiration and the mitochondrial membrane potential, which is essential for ATP synthesis. asm.orgresearchgate.net This disruption of mitochondrial function is a key outcome of the compound's mechanism of action. asm.org
Disruption of Polyprenyl Diphosphate Formation
Linkage to General Isoprenoid Biosynthesis Inhibition by Bisphosphonates
The action of BPH-1218 is consistent with the known mechanisms of its chemical class, the bisphosphonates (BPs). rsc.org Bisphosphonates are synthetic analogs of inorganic pyrophosphate (PPi) and are well-established inhibitors of enzymes within the isoprenoid biosynthesis pathway. rsc.orgacs.org Their primary targets are prenyltransferase enzymes, such as farnesyl diphosphate synthase (FPPS) and geranylgeranyl diphosphate synthase (GGPPS). researchgate.netacs.orgacs.org
These enzymes catalyze the formation of farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP), which are critical branch-point intermediates in the pathway. researchgate.netacs.org These isoprenoids are precursors not only for quinones but also for a wide array of essential molecules, including sterols and dolichols, and are used in the post-translational modification of small GTP-binding proteins (protein prenylation). researchgate.netrsc.org By binding to the substrate site of these enzymes, bisphosphonates block the production of these vital isoprenoid lipids. acs.org BPH-1218, as a lipophilic bisphosphonate, extends this inhibitory profile to the long-chain polyprenyl diphosphate synthases like Coq1, which are specifically involved in ubiquinone synthesis. asm.orgasm.org
Reversal of Inhibitory Effects via Metabolite Supplementation
A key piece of evidence confirming that BPH-1218's primary mechanism of action is the inhibition of the ubiquinone pathway comes from metabolite rescue experiments. asm.orgasm.orgnih.gov In studies with T. gondii, the severe growth inhibition caused by BPH-1218 could be significantly reversed by supplementing the culture medium with ubiquinone. asm.orgresearchgate.netnih.gov Specifically, the addition of a long-chain ubiquinone (UQ6, with a C30 tail) was able to rescue the growth defect of parasites treated with BPH-1218. asm.orgasm.orgnih.gov
This rescue demonstrates that the downstream effects of the drug are due to the lack of the pathway's end-product, ubiquinone, rather than off-target toxicity. asm.org By providing the final product externally, the metabolic block caused by BPH-1218 is bypassed, restoring cellular function. asm.orgnih.gov Furthermore, parasites engineered to overexpress the target enzyme, TgCoq1, showed a dramatic reduction in their sensitivity to BPH-1218, providing direct evidence that Coq1 is the specific target. asm.orgasm.orgresearchgate.net
Table 2: Evidence for Mechanism of Action of BPH-1218
| Experimental Approach | Observation | Conclusion | Reference |
|---|---|---|---|
| Metabolite Supplementation | Addition of ubiquinone (UQ6) rescues parasite growth inhibited by BPH-1218. | Confirms that BPH-1218's primary target lies within the ubiquinone biosynthesis pathway. | asm.orgasm.orgresearchgate.netnih.gov |
| Target Overexpression | Parasites overexpressing the enzyme TgCoq1 are more resistant to BPH-1218. | Provides direct evidence that TgCoq1 is the pharmacological target of BPH-1218. | asm.orgasm.orgresearchgate.net |
Preclinical Efficacy Studies of Bph 1218 in Vitro
Inhibition of Toxoplasma gondii Growth in Cell Culture Models
BPH-1218 has been shown to inhibit the growth of Toxoplasma gondii in cell culture models. Studies have indicated that BPH-1218 is effective at low nanomolar concentrations against T. gondii growth in vitro. wikipedia.orglipidmaps.orgnih.govnih.govguidetopharmacology.org This inhibition is linked to the compound's effect on the parasite's isoprenoid pathway. wikipedia.orgnih.gov
Concentration-Dependent Inhibition of Tachyzoite Proliferation
The inhibitory effect of BPH-1218 on T. gondii is concentration-dependent. wikipedia.orglipidmaps.org As the concentration of BPH-1218 increases, the proliferation of T. gondii tachyzoites is increasingly inhibited. This dose-response relationship is a fundamental aspect of its antiparasitic activity observed in cell culture experiments.
Quantitative Assessment of Anti-Parasitic Activity (e.g., EC50 values)
Quantitative assessments of BPH-1218's anti-T. gondii activity have been performed using half maximal effective concentration (EC50) values. These values represent the concentration of BPH-1218 required to inhibit parasite growth by 50%. Studies have reported comparable EC50 values for BPH-1218 across different strains of T. gondii, including type I (RH) and type II (ME49 and Pru) strains. uni.lu For instance, BPH-1218 inhibited the growth of RH tachyzoites with an EC50 of 0.3 µM, ME49 tachyzoites with an EC50 of 0.5 µM, and Pru tachyzoites with an EC50 of 0.6 µM. uni.lu
| T. gondii Strain | EC50 (µM) |
| RH | 0.3 |
| ME49 | 0.5 |
| Pru | 0.6 |
These EC50 values demonstrate potent in vitro activity against different genetic types of T. gondii.
Specificity and Selectivity Profiling in Parasitic Cell Lines
Specificity and selectivity profiling have been conducted to understand the molecular target of BPH-1218 within parasitic cells. Research indicates that BPH-1218 primarily targets the T. gondii enzyme heptaprenyl diphosphate (B83284) synthase (TgCoq1). nih.govnih.govnih.gov TgCoq1 is an essential enzyme for T. gondii growth in vitro and is involved in the synthesis of the isoprenoid chain of ubiquinone. wikipedia.orglipidmaps.orgnih.govnih.govnih.gov
Impact of Target Overexpression on BPH-1218 Efficacy
Studies investigating the impact of target overexpression have provided strong evidence for TgCoq1 as the specific target of BPH-1218. Overexpression of the TgCoq1 enzyme in T. gondii cell lines dramatically reduced the growth inhibition caused by BPH-1218. wikipedia.orglipidmaps.orgnih.govnih.govnih.gov This was quantitatively demonstrated by a significant increase in the EC50 value for BPH-1218 against the TgCoq1-overexpressing strain compared to the parental strain. nih.govnih.govnih.gov Specifically, a 3-fold increase in EC50 was observed, supporting that BPH-1218's inhibitory effect is mediated through TgCoq1. nih.govnih.gov
Evaluation of BPH-1218 Against Other Protozoan Parasites (e.g., Trypanosoma cruzi)
Beyond Toxoplasma gondii, BPH-1218 has also been evaluated for its activity against other protozoan parasites, including Trypanosoma cruzi, the causative agent of Chagas disease. BPH-1218 has been shown to inhibit Trypanosoma cruzi squalene (B77637) synthase (TcSQS) with an IC50 of 31 nM. It also inhibited the T. cruzi solanesyl diphosphate synthase (TcSPPS) with an IC50 of 60 nM. nih.govnih.gov Inhibition of TcSQS by BPH-1218 has been shown to decrease endogenous sterol biosynthesis in T. cruzi. This indicates that BPH-1218 also targets key enzymes in the isoprenoid and sterol biosynthesis pathways of T. cruzi.
| Enzyme Target (Species) | IC50 (nM) |
| TgCoq1 (Toxoplasma gondii) | 36 |
| TcSPPS (Trypanosoma cruzi) | 60 |
| TcSQS (Trypanosoma cruzi) | 31 |
| HsSQS (Homo sapiens) | 64 |
While BPH-1218 inhibits both TcSQS and the human homolog HsSQS, the IC50 values suggest some selectivity for the parasite enzyme.
Preclinical Efficacy Studies of Bph 1218 in Vivo
Murine Models of Acute Toxoplasma gondii Infection
Acute toxoplasmosis is characterized by the rapid proliferation of tachyzoites, which can lead to severe tissue damage and lethal outcomes, particularly with highly virulent strains like the RH strain. Murine models using these strains are crucial for evaluating the ability of a compound to control parasite replication and prevent mortality during this phase of infection.
Protection Against Lethal Infection Outcomes
BPH-1218 has demonstrated protective effects against lethal acute T. gondii infection in murine models. Studies using Swiss Webster mice infected with a lethal dose of the RH strain showed that treatment with BPH-1218 protected the mice biorxiv.orgnih.govresearchgate.netnih.govbiorxiv.org. This protection indicates that BPH-1218 is effective in controlling the rapidly replicating tachyzoite stage of the parasite in vivo.
Dose-Response Characterization in Animal Models (e.g., ED50 values)
The efficacy of BPH-1218 in protecting against lethal acute infection has been characterized through dose-response studies, yielding an effective dose 50% (ED50) value. In Swiss Webster mice infected with the RH strain, the ED50 for BPH-1218 was determined to be 0.69 mg/kg/day. biorxiv.orgresearchgate.netnih.govbiorxiv.org This value represents the dose at which 50% of the infected animals are protected from lethal outcomes.
| Parameter | Value (mg/kg/day) | Murine Model | T. gondii Strain |
| ED50 | 0.69 | Swiss Webster | RH |
Murine Models of Chronic Toxoplasma gondii Infection
Chronic toxoplasmosis is established by the formation of tissue cysts containing bradyzoites, primarily in the brain and muscle tissue. These cysts can persist for the lifetime of the host and are largely refractory to current standard treatments. Murine models of chronic infection are used to assess the ability of compounds to reduce the cyst burden and ameliorate associated pathologies and behavioral changes.
Reduction of Parasite Cyst Burden in Host Tissues
BPH-1218 has shown efficacy in reducing the parasite cyst burden in the brains of chronically infected mice. Studies using different mouse strains and T. gondii type II strains (Me49-RFP and Pru-GFP) have reported significant reductions in brain cyst numbers following treatment with BPH-1218. In chronically infected CBA/j mice with the Me49-RFP strain, BPH-1218 showed a 50.7% reduction in the number of cysts compared to the control group. nih.gov In Swiss Webster mice infected with the Me49-RFP strain, BPH-1218 reduced the cyst burden by 73.6%. nih.gov Furthermore, in Balb/c mice infected with the Pru-GFP strain, BPH-1218 treatment resulted in a 74.0% reduction in cyst burden. nih.gov
| Murine Model | T. gondii Strain | Cyst Burden Reduction (%) |
| CBA/j | Me49-RFP | 50.7 |
| Swiss Webster | Me49-RFP | 73.6 |
| Balb/c | Pru-GFP | 74.0 |
Amelioration of Infection-Associated Behavioral Alterations
Chronic T. gondii infection in rodents is known to induce behavioral changes, such as hyperactivity. Studies utilizing continuous monitoring of mouse activity have observed hyperactivity during the chronic phase of infection. Treatment with BPH-1218 ameliorated this hyperactivity observed in chronically infected mice. nih.govresearchgate.netnih.govasm.orgresearchgate.netuga.eduresearchgate.net
Comparative In Vivo Studies with Related Bisphosphonates and Anti-Parasitic Agents
Comparative studies have evaluated the efficacy of BPH-1218 alongside related lipophilic bisphosphonates and established anti-parasitic agents in T. gondii infection models. In chronic infection models, BPH-1218 demonstrated comparable efficacy to atovaquone (B601224) (ATQ) in reducing cyst burden. For instance, in Balb/c mice infected with the Pru-GFP strain, BPH-1218 showed a 74.0% reduction in cyst burden, while ATQ showed a 71.9% reduction. nih.gov In CBA/j mice infected with the Me49-RFP strain, BPH-1218 resulted in a 50.7% cyst reduction, compared to 56.6% with ATQ. nih.gov Another related lipophilic bisphosphonate, BPH-1236, showed a higher reduction of 79.9% in this model. nih.gov
Current standard treatments for toxoplasmosis, such as the combination of pyrimethamine (B1678524) and sulfadiazine (B1682646), are highly effective against the acute tachyzoite stage but exhibit limited efficacy against the bradyzoites within tissue cysts responsible for chronic infection. nih.govresearchgate.netnih.govasm.orguga.eduresearchgate.netresearchgate.net The mechanism of action of BPH-1218 involves the inhibition of T. gondii heptaprenyl diphosphate (B83284) synthase (TgCoq1), an enzyme essential for ubiquinone synthesis in the parasite's mitochondrion. biorxiv.orgnih.govresearchgate.netnih.govbiorxiv.orgbiorxiv.org This is distinct from the mechanisms of atovaquone (inhibiting the mitochondrial electron transport chain) and the combination of pyrimethamine and sulfadiazine (inhibiting folate synthesis). nih.govnih.govprobes-drugs.org
| Compound | Efficacy Against Acute Stage (Murine Model) | Efficacy Against Chronic Stage (Cyst Burden Reduction in Mice) | Primary Mechanism of Action Against T. gondii |
| BPH-1218 | Protective against lethal infection biorxiv.orgnih.govresearchgate.netnih.govbiorxiv.org | Significant reduction nih.govresearchgate.netnih.govasm.orgresearchgate.netuga.eduresearchgate.netresearchgate.net | Inhibition of TgCoq1 biorxiv.orgnih.govresearchgate.netnih.govbiorxiv.orgbiorxiv.org |
| Atovaquone (ATQ) | Effective nih.gov | Significant reduction nih.gov | Inhibition of mitochondrial electron transport chain nih.govnih.gov |
| Pyrimethamine | Highly effective against tachyzoites nih.govresearchgate.netnih.govasm.orguga.eduresearchgate.netresearchgate.net | Limited effect on bradyzoites/cysts nih.govresearchgate.netnih.govasm.orguga.eduresearchgate.netresearchgate.net | Inhibition of dihydrofolate reductase (folate synthesis) mims.com |
| Sulfadiazine | Highly effective against tachyzoites nih.govresearchgate.netnih.govasm.orguga.eduresearchgate.netresearchgate.net | Limited effect on bradyzoites/cysts nih.govresearchgate.netnih.govasm.orguga.eduresearchgate.netresearchgate.net | Competitive inhibition of dihydropteroate (B1496061) synthetase (folate synthesis) probes-drugs.orgmims.com |
Structure Activity Relationship Sar and Chemical Biology Investigations of Bph 1218
Analysis of BPH-1218's Lipophilic Bisphosphonate Moiety
BPH-1218 is identified as a lipophilic bisphosphonate cdc.govfrontiersin.orggenecards.orgbiorxiv.org. This structural description highlights the presence of two key components: a bisphosphonate group and a lipophilic moiety. The bisphosphonate group, characterized by a P-C-P bond, is known to chelate divalent cations and interact with enzymes involved in phosphoryl transfer or diphosphate (B83284) metabolism. The lipophilic component, typically a hydrocarbon chain or a lipophilic residue, is crucial for influencing the compound's physicochemical properties, such as membrane permeability and distribution within biological systems.
The lipophilic nature of BPH-1218 is integral to its mechanism of action, particularly its ability to target specific cellular compartments like the mitochondria in T. gondii, where its target enzyme, heptaprenyl diphosphate synthase (TgCoq1), is localized cdc.govfrontiersin.orgbiorxiv.org. Lipophilic bisphosphonates, including BPH-1218, are understood to inhibit the synthesis of the isoprenoid unit, a process essential for cell growth and the formation of the lipophilic tail of ubiquinone genecards.org. This suggests that the lipophilic moiety facilitates the compound's access to and interaction with the machinery responsible for isoprenoid synthesis within the parasite.
Identification of Key Structural Determinants for Target Binding and Efficacy
Research indicates that BPH-1218 exerts its effects by inhibiting key enzymes within the isoprenoid biosynthesis pathway. A primary target identified in Toxoplasma gondii is heptaprenyl diphosphate synthase (TgCoq1) cdc.govfrontiersin.orgbiorxiv.org. BPH-1218 has been shown to inhibit T. gondii growth at low nanomolar concentrations, and overexpression of TgCoq1 significantly reduces this inhibitory effect, providing strong evidence for TgCoq1 as a critical target cdc.govfrontiersin.orgbiorxiv.org. The inhibition by BPH-1218 and the growth defect observed in a TgCoq1 mutant can be rescued by supplementation with a long-chain ubiquinone (UQ6), further supporting the notion that BPH-1218 disrupts the ubiquinone synthesis pathway via TgCoq1 inhibition cdc.govfrontiersin.orgbiorxiv.org.
Beyond TgCoq1, BPH-1218 has also been found to inhibit squalene (B77637) synthase (SQS), an enzyme involved in sterol biosynthesis, in both Trypanosoma cruzi (TcSQS) and humans (HsSQS) cir-safety.orgjmb.or.kr. Quantitative data on SQS inhibition by BPH-1218 shows IC50 values of 31 nM for TcSQS and 64 nM for HsSQS jmb.or.kr. The inhibition of both TgCoq1 (a polyprenyl synthase) and SQS (a squalene synthase) by BPH-1218 suggests that the bisphosphonate moiety likely interacts with the conserved diphosphate binding site present in these prenyl diphosphate synthases, while the lipophilic portion may contribute to the affinity and potentially influence selectivity or cellular localization.
Furthermore, studies indicate that lipophilic bisphosphonates, including BPH-1218, BPH-1236, and BPH-1238, inhibit the initial enzyme of the ubiquinone synthesis pathway and impact mitochondrial function in T. gondii tachyzoites genecards.org. These compounds have also been reported to inhibit TgFPPS, human FPPS, and human GGPPS genecards.org. This broader activity against multiple prenyl diphosphate synthases suggests that the structural determinants for binding involve interactions with conserved features of the diphosphate-binding fold, while variations in the lipophilic moiety may influence the potency and specificity towards different enzymes and organisms.
Detailed research findings on the inhibition of SQS by BPH-1218 are presented in the following table:
| Target Enzyme | IC50 (nM) | Organism |
| SQS | 31 | T. cruzi |
| SQS | 64 | Homo sapiens |
Strategies for Medicinal Chemistry Optimization of BPH-1218 Analogues
The identification of BPH-1218 as an inhibitor of key enzymes in parasitic isoprenoid biosynthesis pathways has led to the investigation of its analogues as potential therapeutic agents. The existence and evaluation of other lipophilic bisphosphonates, such as BPH-1236 and BPH-1238, alongside BPH-1218 in studies against T. gondii genecards.orgopenreview.net indicate ongoing medicinal chemistry efforts to optimize this class of compounds.
General strategies in medicinal chemistry optimization involve modifying the chemical structure of lead compounds to improve their potency, selectivity, pharmacokinetic properties, and reduce potential toxicity encyclopedia.pub. For BPH-1218 and its analogues, optimization strategies would likely focus on altering the lipophilic moiety and potentially the bisphosphonate core to enhance target engagement, improve cellular uptake into the parasite, increase metabolic stability, and improve selectivity for parasite enzymes over human homologues like HsSQS, human FPPS, and GGPPS genecards.org.
Evaluating the efficacy of analogues against different strains or life stages of parasites (e.g., acute versus chronic T. gondii infection), as demonstrated in studies comparing BPH-1218, BPH-1236, and BPH-1238 genecards.orgopenreview.net, is a key part of the optimization process. This comparative analysis helps identify structural modifications that lead to improved biological activity. While specific details on the design rationale and synthetic strategies for BPH-1236 and BPH-1238 are not extensively detailed in the provided information, their study highlights the approach of synthesizing and evaluating analogues to define the structure-activity relationships more comprehensively and guide further optimization. The goal of such efforts is to develop compounds with improved therapeutic profiles for treating parasitic infections.
Future Directions and Therapeutic Potential of Bph 1218 Research
Exploration of BPH-1218's Broader Spectrum Anti-Parasitic Activity
Initial research has firmly established BPH-1218 as a potent agent against both the acute (tachyzoite) and chronic (bradyzoite) stages of Toxoplasma gondii. nih.govnih.govacs.org The compound effectively reduces parasite replication and significantly lowers the cyst burden in the brains of chronically infected mice. nih.govacs.orguga.edu Its mechanism involves the inhibition of TgCoq1, a heptaprenyl diphosphate (B83284) synthase in the parasite's mitochondrion, which is crucial for ubiquinone synthesis. racgp.org.audovepress.comnih.gov
The success against T. gondii logically propels the investigation into BPH-1218's activity against other protozoan parasites that rely on similar metabolic pathways. The isoprenoid biosynthesis pathway is conserved among many pathogens, making it a promising target for broad-spectrum drugs. nih.govasm.orgresearchgate.net Research has indicated that lipophilic bisphosphonates, the class to which BPH-1218 belongs, show activity against Plasmodium spp., the causative agents of malaria. nih.gov
Furthermore, studies on Trypanosoma cruzi, the parasite responsible for Chagas disease, have shown that BPH-1218 can inhibit its solanesyl diphosphate synthase (TcSPPS), an enzyme related to TgCoq1, and decrease the biosynthesis of ubiquinone (UQ9) in the parasite. racgp.org.au While BPH-1218 also demonstrated inhibition of squalene (B77637) synthase (SQS) in T. cruzi, these findings underscore its potential as a multi-target agent in different parasites. Future research should systematically screen BPH-1218 against a wider array of parasites, including various species of Leishmania and Cryptosporidium, to fully delineate its anti-parasitic spectrum. nih.gov
Table 1: In Vitro Efficacy (EC₅₀) of BPH-1218 Against Toxoplasma gondii Strains EC₅₀ represents the concentration of a drug that gives half-maximal response.
| Parasite Strain | Type | EC₅₀ (µM) | Reference |
|---|---|---|---|
| RH | Type I | 0.3 | nih.govacs.org |
| ME49 | Type II | 0.5 | nih.govacs.org |
| Pru | Type II | 0.6 | nih.govacs.org |
Investigation of Combination Therapies Involving BPH-1218
While BPH-1218 shows potent standalone activity, the future of anti-parasitic treatment often lies in combination therapies to enhance efficacy and prevent the development of drug resistance. Current treatments for toxoplasmosis, such as pyrimethamine (B1678524) and sulfadiazine (B1682646), target different metabolic pathways (folate synthesis) than BPH-1218. nih.govuga.edu This distinction presents a clear rationale for exploring combination regimens. A future research direction would be to investigate whether combining BPH-1218 with existing anti-toxoplasma drugs results in synergistic or additive effects, potentially allowing for lower concentrations of each drug.
Studies on other bisphosphonates have shown promise for this approach. For instance, the bisphosphonate zoledronate has demonstrated synergistic activity with azole antifungals against various pathogenic fungi by targeting the same ergosterol (B1671047) biosynthesis pathway at different points. A similar strategy could be applied to BPH-1218. Combining it with drugs that also target mitochondrial function but through different mechanisms, such as atovaquone (B601224) (which inhibits the cytochrome bc₁ complex), could prove highly effective. nih.govnih.govacs.org Systematic in vitro checkerboard assays followed by in vivo studies in animal models are necessary to identify the most potent and beneficial drug combinations involving BPH-1218.
Advancements in Delivery Systems for BPH-1218
A significant hurdle for many bisphosphonates is their poor oral bioavailability due to their polarity and negative charge. racgp.org.au Although BPH-1218 is a lipophilic derivative designed to overcome this, its therapeutic efficacy could be further enhanced through advanced drug delivery systems. Research into delivery methods for bisphosphonates in other fields offers a roadmap for future work with BPH-1218. nih.gov
Strategies that could be explored include:
Nanoparticle Formulations: Encapsulating BPH-1218 in biodegradable polymer nanoparticles, such as those made from PLGA (poly(lactic-co-glycolic acid)), could improve its solubility, protect it from degradation, and facilitate targeted delivery. nih.gov
Liposomes: As a lipophilic compound, BPH-1218 is an excellent candidate for incorporation into liposomal delivery systems. Liposomes can enhance bioavailability and potentially reduce off-target effects. nih.gov
Polymer Conjugates: Covalently linking BPH-1218 to polymers like polyethylene (B3416737) glycol (PEG) or other targeting moieties could improve its pharmacokinetic profile and direct it specifically to infected tissues or cells. nih.govnih.gov
Given that BPH-1218 is effective against the chronic, cyst-forming stage of T. gondii in the central nervous system, developing delivery systems that can efficiently cross the blood-brain barrier is a critical future goal. nih.govacs.org
Translational Research Pathways for Novel Anti-Toxoplasma Agents Based on BPH-1218
The research into BPH-1218 not only highlights its own therapeutic potential but also validates its target, Coq1, and provides a chemical scaffold for the development of new drugs.
BPH-1218 is a zoledronic acid derivative with a specific alkyl chain. acs.org Research comparing it with other lipophilic bisphosphonates, such as BPH-1236 (which has a longer alkyl chain), has shown that modifications to this side chain can impact efficacy. nih.govacs.org This provides a clear path for medicinal chemists to pursue structure-activity relationship (SAR) studies. The goal would be to synthesize and screen a library of BPH-1218 analogs with varied chain lengths, branching, and terminal groups to identify compounds with increased potency and specificity for the parasite's Coq1 enzyme over host enzymes. acs.org This targeted drug design could lead to a new generation of inhibitors that are more effective and have an even better therapeutic window.
To facilitate clinical development and monitor treatment efficacy, the identification of reliable biomarkers is essential. Research has shown that the growth inhibition caused by BPH-1218 can be rescued by supplementing the culture medium with ubiquinone-6 (UQ₆). dovepress.comnih.gov This finding is pivotal, as it suggests that the levels of ubiquinone or its precursors in the parasite could serve as direct molecular biomarkers of drug activity. A decrease in the parasite's ubiquinone pool following treatment would indicate target engagement and efficacy.
Furthermore, studies have observed that mice chronically infected with T. gondii exhibit hyperactivity, and that treatment with BPH-1218 ameliorates this behavioral change, returning activity levels to those of uninfected mice. nih.govnih.govacs.org This behavioral modification serves as a powerful and non-invasive phenotypic biomarker of therapeutic effect, which could be invaluable for preclinical and potentially clinical evaluation of BPH-1218 and next-generation Coq1 inhibitors.
Table 2: Rescue of BPH-1218 Activity by Ubiquinone-6 (UQ₆) An increase in EC₅₀ in the presence of UQ₆ indicates that UQ₆ rescues the cells from the drug's inhibitory effect, confirming the drug's mechanism of action.
| Compound | Condition | EC₅₀ (µM) | Reference |
|---|---|---|---|
| BPH-1218 | Control | 0.14 | dovepress.com |
| + 50 µM UQ₆ | 1.5 | dovepress.com | |
| BPH-1217 | Control | 0.17 | dovepress.com |
| + 50 µM UQ₆ | 0.59 | dovepress.com | |
| BPH-1236 | Control | 0.08 | dovepress.com |
| + 50 µM UQ₆ | 0.68 | dovepress.com |
Q & A
Q. How can researchers balance brevity and completeness when reporting BPH-1218 findings?
- Methodological Answer : Follow journal-specific guidelines (e.g., Medicinal Chemistry Research):
- Main Text : Highlight novel conclusions, supported by ≤5 key experiments.
- Supplementary Materials : Archive redundant data (e.g., full spectral libraries, intermediate synthesis steps).
- Citations : Prioritize primary literature over reviews, avoiding excessive self-referencing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
